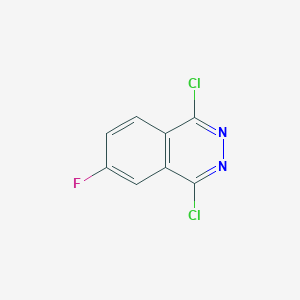

1,4-Dichloro-6-fluorophthalazine

Descripción

Propiedades

IUPAC Name |

1,4-dichloro-6-fluorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FN2/c9-7-5-2-1-4(11)3-6(5)8(10)13-12-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYKLDHGCUOCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 1,4 Dichloro 6 Fluorophthalazine

De Novo Synthetic Approaches to the Phthalazine (B143731) Ring System

The de novo synthesis of 1,4-dichloro-6-fluorophthalazine commences with the construction of the fundamental phthalazine skeleton already bearing the fluorine substituent. This approach ensures the precise placement of the fluorine atom at the 6-position and is often the preferred method for achieving regiochemical control.

Cyclization Reactions for Phthalazine Formation

The cornerstone of the de novo synthesis is the formation of the bicyclic phthalazine ring. A common and effective method involves the condensation reaction of a substituted phthalic acid derivative with hydrazine. For the synthesis of 6-fluorophthalazine derivatives, the logical starting material is 4-fluorophthalic acid or its corresponding anhydride (B1165640).

The reaction of 4-fluorophthalic anhydride with hydrazine hydrate leads to the formation of 6-fluoro-2,3-dihydrophthalazine-1,4-dione, also known as 6-fluorophthalhydrazide. This cyclization is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be heated to drive the reaction to completion.

Table 1: Cyclization of 4-Fluorophthalic Anhydride with Hydrazine

| Reactant 1 | Reactant 2 | Product |

| 4-Fluorophthalic Anhydride | Hydrazine Hydrate | 6-Fluoro-2,3-dihydrophthalazine-1,4-dione |

Introduction of Halogen Substituents

With the 6-fluorophthalazine-1,4-dione intermediate in hand, the next critical step is the introduction of the chloro substituents at the 1- and 4-positions. This transformation is achieved through a deoxychlorination reaction, which converts the dione into the corresponding dichloride.

Approaches from Precursor Phthalazine Derivatives

An alternative strategy for the synthesis of this compound involves the modification of a pre-formed phthalazine ring system. These methods typically start with a phthalazine derivative that is subsequently chlorinated and then fluorinated, or vice versa.

Chlorination Reactions (e.g., from Phthalazinediones)

This step is crucial in both the de novo and precursor-based approaches. The conversion of a phthalazinedione, such as 6-fluoro-2,3-dihydrophthalazine-1,4-dione, to 1,4-dichlorophthalazine (B42487) is a standard transformation in heterocyclic chemistry. The most common reagent employed for this purpose is phosphorus oxychloride (POCl₃).

Table 2: Chlorination of 6-Fluoro-2,3-dihydrophthalazine-1,4-dione

| Reactant | Reagent | Additive (optional) | Product |

| 6-Fluoro-2,3-dihydrophthalazine-1,4-dione | Phosphorus Oxychloride (POCl₃) | Pyridine (B92270) | This compound |

Fluorination Strategies (e.g., Halogen Exchange Reactions)

In a hypothetical alternative pathway, the fluorine atom could be introduced at a later stage of the synthesis through a halogen exchange reaction, commonly known as a Halex reaction. This would involve starting with a 1,4-dichloro-6-halophthalazine, where the halogen at the 6-position is typically bromine or chlorine, and substituting it with fluorine.

This nucleophilic aromatic substitution is generally performed using a fluoride salt, such as potassium fluoride (KF), as the fluorine source. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or sulfolane, to facilitate the dissolution of the fluoride salt and to reach the high temperatures often required for this transformation. The efficiency of the Halex reaction is highly dependent on the nature of the substrate, the reactivity of the leaving group, and the reaction conditions. For the synthesis of this compound, this route is less common due to the ready availability of fluorinated starting materials for the de novo approach.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of any synthetic methodology to ensure high yields, purity, and cost-effectiveness. Key parameters that are often fine-tuned include reaction temperature, reaction time, choice of solvent, and the stoichiometry of reagents.

In the chlorination of phthalazinediones, for example, the reaction time and temperature are crucial. Insufficient heating may lead to incomplete conversion, while excessive heat could result in degradation of the product. The amount and type of base used can also significantly impact the yield.

For halogen exchange reactions, the choice of fluoride source and the presence of a phase-transfer catalyst can dramatically influence the outcome. Spray-dried potassium fluoride or the use of crown ethers can enhance the reactivity of the fluoride anion.

Systematic studies are typically performed to identify the optimal set of conditions for each step of the synthesis. This may involve running a series of small-scale reactions where one parameter is varied while others are kept constant, and the results are analyzed by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) to determine the yield and purity of the desired product.

Catalytic Systems and Reagents

The conversion of the precursor, 6-fluorophthalhydrazide (also known as 7-fluoro-2,3-dihydrophthalazine-1,4-dione), to this compound is primarily achieved through a chlorination reaction. This transformation necessitates the use of potent chlorinating agents, often in the presence of a catalyst to facilitate the reaction.

The most common and effective chlorinating agent for this type of transformation is phosphorus oxychloride (POCl₃). nih.gov In some instances, a combination of phosphorus oxychloride and phosphorus pentachloride (PCl₅) is employed to enhance the chlorination efficacy, particularly for substrates that are less reactive. The reaction generally involves the conversion of the enolizable amide groups of the phthalhydrazide to chloro-substituted aromatic moieties.

Catalysts play a crucial role in activating the substrate and the chlorinating agent, thereby increasing the reaction rate and yield. Tertiary amines are frequently used as catalysts in these reactions. For the analogous synthesis of 1,4-dichlorophthalazines, bases such as pyridine or triethylamine (Et₃N) are often utilized. In a similar vein, a patented method for the synthesis of the non-fluorinated 1,4-dichlorophthalazine highlights the use of catalytic amounts of 4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). These catalysts function by forming a more reactive intermediate with the chlorinating agent or by activating the phthalazinedione substrate.

The general synthetic approach begins with the reaction of 4-fluorophthalic acid or its anhydride with hydrazine hydrate to form 6-fluorophthalhydrazide. This intermediate is then subjected to chlorination.

Key Reagents and Catalysts in the Chlorination Step:

| Reagent/Catalyst | Function |

| Phosphorus Oxychloride (POCl₃) | Primary Chlorinating Agent |

| Phosphorus Pentachloride (PCl₅) | Co-reagent to enhance chlorination |

| Pyridine / Triethylamine (Et₃N) | Base/Catalyst |

| 4-Dimethylaminopyridine (DMAP) | Catalyst |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Catalyst |

Solvent Effects and Temperature Control

The choice of solvent and the precise control of temperature are critical parameters that significantly influence the outcome of the synthesis of this compound. These factors can affect reaction rates, yields, and the purity of the final product.

For the chlorination of phthalazinedione and its analogs, the reaction can be conducted under solvent-free conditions, using an excess of phosphorus oxychloride which also serves as the reaction medium. nih.gov This approach is often favored for its simplicity and the high concentration of reactants.

Alternatively, high-boiling inert solvents can be employed. A relevant patent for the synthesis of 1,4-dichlorophthalazine specifies the use of acetonitrile. The choice of solvent is crucial to ensure that the reactants remain in solution at the reaction temperature and to facilitate the subsequent work-up and product isolation.

Temperature control is paramount throughout the synthetic process. The initial formation of 6-fluorophthalhydrazide from 4-fluorophthalic acid and hydrazine is typically carried out at an elevated temperature to drive the condensation and cyclization.

The subsequent chlorination step is highly temperature-dependent. The reaction mixture is generally heated to reflux to ensure the completion of the reaction. For instance, in the synthesis of analogous 1,4-dichlorophthalazines, the reaction with phosphorus oxychloride is often carried out at temperatures ranging from 90 °C to 160 °C. Insufficient temperature can lead to incomplete conversion, while excessively high temperatures might promote the formation of undesired byproducts. A gradual increase in temperature is often employed to control the initial exothermic reaction.

Typical Reaction Conditions for Chlorination:

| Parameter | Condition | Rationale |

| Solvent | Excess POCl₃ or Acetonitrile | To dissolve reactants and facilitate the reaction. |

| Temperature | 90 - 160 °C (Reflux) | To ensure complete conversion of the di-keto form to the dichloro derivative. |

| Reaction Time | Several hours | To allow the reaction to proceed to completion. |

Following the completion of the reaction, the excess chlorinating agent and solvent are typically removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent, to yield this compound.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying phthalazine (B143731) systems. This reaction proceeds through a two-step mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. pressbooks.pub In the context of 1,4-dichloro-6-fluorophthalazine, the chlorine atoms are the primary sites for substitution.

In dihalosubstituted heterocyclic systems like 2,4-dichloroquinazolines, which are structurally similar to dichlorophthalazines, SNAr reactions with amine nucleophiles show a high degree of regioselectivity. nih.gov The chlorine at the 4-position is preferentially displaced over the one at the 2-position. nih.gov This selectivity is attributed to the greater electron deficiency and, therefore, higher susceptibility to nucleophilic attack at the 4-position. While specific studies on this compound are not abundant, the principles observed in analogous systems like dichloropyrimidines and dichloroquinazolines suggest that one chlorine atom will be more reactive than the other. nih.govresearchgate.net For instance, in 2,4-dichloropyrimidines, the C4-position is favored for the initial Suzuki cross-coupling reaction due to the preferential oxidative addition of palladium to the C4-chlorine bond. researchgate.net Similarly, refluxing 1,4-dichlorophthalazine (B42487) with various nucleophiles like p-phenylenediamine (B122844) leads to the displacement of a chloro group. nih.gov

The reactivity of the fluorine atom in SNAr reactions is generally high, often exceeding that of other halogens, especially when it is located on an electron-poor aromatic ring. However, its reactivity can be influenced by the presence of other substituents and the reaction conditions. In the case of this compound, the primary focus of documented SNAr reactions is the displacement of the chlorine atoms. nih.gov The development of organic photoredox catalysis has enabled the nucleophilic defluorination of even unactivated fluoroarenes, but the typical reactivity hierarchy in classical SNAr reactions often favors chlorine or bromine as better leaving groups than fluorine when not activated by strong electron-withdrawing groups. nih.gov

The mechanism of SNAr reactions on chlorophthalazines involves the formation of a highly delocalized anionic intermediate after the initial nucleophilic attack. nih.gov The subsequent departure of the chloride ion restores the aromaticity of the ring. nih.gov The regioselectivity of these reactions is a critical aspect, often dictated by the electronic properties of the heterocyclic ring and the positions of the substituents. For example, in 2,4-dichloroquinazolines, theoretical studies have been used to understand the regioselectivity of substitution at the 4-position. nih.gov

Electrophilic Aromatic Substitution Reactions (If Applicable for Phthalazines)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for many aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. masterorganicchemistry.com Key examples of EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com However, for electron-deficient heterocyclic systems like phthalazine, which contains two nitrogen atoms in the ring, electrophilic attack is generally disfavored. The nitrogen atoms deactivate the ring towards electrophiles, making EAS reactions challenging. While some phthalazine synthesis methods involve reactions that resemble Friedel-Crafts conditions, such as the reaction of phthalic anhydride (B1165640) with aromatic hydrocarbons in the presence of aluminum chloride, these are steps in the construction of the phthalazine ring system itself rather than substitutions on a pre-formed phthalazine core. longdom.org

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are applicable to halo-substituted phthalazines. sigmaaldrich.comrsc.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. libretexts.org It has been successfully applied to dichloro-heteroaromatics, such as 4,6-dichloropyrimidine (B16783) and 2,6-dichloropyridine, to synthesize diarylated products. researchgate.net The reaction typically proceeds with regioselectivity, allowing for stepwise functionalization. For instance, the Suzuki-Miyaura coupling of 1,1-dichloro-1-alkenes has been shown to proceed with selective monocoupling. nih.gov It is conceivable that this compound could undergo sequential Suzuki couplings to introduce different aryl or vinyl groups at the 1- and 4-positions. The choice of catalyst, ligands, and base is crucial for controlling the reaction's outcome. researchgate.netnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction has found broad application in the synthesis of fine chemicals, including pharmaceuticals. researchgate.netmdpi.com The reaction is catalyzed by palladium complexes and requires a base. organic-chemistry.org Given the reactivity of other dichloro-heterocycles in palladium-catalyzed couplings, it is plausible that this compound could serve as a substrate in Heck reactions, allowing for the introduction of alkenyl substituents.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org The reaction conditions are generally mild, making it suitable for complex molecule synthesis. wikipedia.org The Sonogashira coupling of 4,6-dichloro-2-pyrone has been shown to proceed with high regioselectivity for the 6-position. nih.gov This suggests that a similar regioselective coupling could be achieved with this compound, enabling the introduction of alkynyl moieties.

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Organoboron Compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl- or Vinyl-substituted Phthalazine |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenyl-substituted Phthalazine |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted Phthalazine |

Reduction and Oxidation Reactions

The reduction of the phthalazine core can proceed via several pathways, though specific data on this compound is limited. General reactivity of nitrogen-containing heterocycles suggests two primary targets for reduction: the C=N double bonds within the pyridazine (B1198779) ring and the N-N single bond.

Catalytic hydrogenation of the parent phthalazine molecule has been reported, which can lead to the saturation of the heterocyclic ring. acs.org For substituted phthalazines, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally selective. NaBH₄ is typically used to reduce aldehydes and ketones and does not readily reduce ester, amide, or aromatic heterocyclic C=N bonds under standard conditions. masterorganicchemistry.comyoutube.com Therefore, it is expected that NaBH₄ would not reduce the phthalazine ring of this compound unless highly activated or under specific conditions (e.g., Luche reduction conditions, which are not documented for this substrate). masterorganicchemistry.com More potent reducing agents would be required to hydrogenate the diazine ring system.

The nitrogen atoms in the phthalazine ring are susceptible to oxidation, typically forming N-oxides. This is a common reaction for nitrogen heterocycles like pyridine (B92270) and its fused analogues. wikipedia.org The oxidation of this compound would be expected to yield the corresponding mono-N-oxide or, with a stronger oxidizing agent or harsher conditions, the di-N-oxide.

Common reagents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or urea-hydrogen peroxide (UHP). organic-chemistry.orgnih.gov The resulting N-oxides are versatile intermediates; the N-O bond can activate the heterocyclic ring for further functionalization or be removed via deoxygenation. wikipedia.org For the related pyridazine N-oxides, photochemical deoxygenation can release atomic oxygen, highlighting the unique reactivity of these oxidized species. nih.gov

| Transformation | Potential Reagent(s) | Expected Product | Reference |

|---|---|---|---|

| Oxidation | m-CPBA, Peracetic Acid, UHP | This compound N-oxide | organic-chemistry.orgnih.govorgsyn.org |

| Reduction (Ring Hydrogenation) | H₂/Pd, PtO₂ (strong conditions) | Substituted tetrahydrophthalazine | acs.org |

Rearrangement Reactions

Phthalazine derivatives can undergo several types of skeletal rearrangement reactions, often under thermal or photochemical conditions, leading to the formation of different heterocyclic or aromatic systems.

One notable transformation is the reaction of phthalazines with ynamines, which can proceed through different pathways involving ring transformation. These reactions can result in the formation of naphthalene, benzodiazocine, or substituted pyridine derivatives via complex cycloaddition and bond cleavage sequences. longdom.org Another potential pathway involves the Smiles rearrangement, which has been observed in the visible-light-catalyzed synthesis of phthalazines from ortho-alkynylsulfonohydrazone precursors. researchgate.net

Furthermore, photochemical rearrangements like the di-π-methane rearrangement are known for molecules containing two π-systems separated by a saturated carbon. wikipedia.orgyoutube.com While not directly documented for this compound, related heteroaryl di-π-methane systems, such as 4-heteroaryl-1,4-dihydropyrimidines, undergo photochemical rearrangement to furnish substituted pyrimidines. rsc.org This suggests that under photochemical conditions, derivatives of this compound could potentially undergo complex structural reorganizations.

| Reaction Type | Reactant/Condition | Resulting Structure | Reference |

|---|---|---|---|

| Ring Transformation | Reaction with ynamines | Naphthalene, Benzodiazocine, or Pyridine derivatives | longdom.org |

| Smiles Rearrangement | Visible light photocatalysis of specific precursors | Phthalazine derivatives | researchgate.net |

| Di-π-methane Rearrangement | Photochemical irradiation of suitable derivatives | Isomeric cyclopropane-fused heterocycles | wikipedia.orgrsc.org |

Derivatization Strategies and Analogue Synthesis

Synthesis of Monochloro-fluorophthalazine Analogues

The selective replacement of a single chlorine atom in 1,4-dichlorophthalazine (B42487) derivatives is a key strategy for generating monofunctionalized intermediates, which can then be subjected to further chemical transformations. While specific studies on 1,4-dichloro-6-fluorophthalazine are not abundant in the public literature, the reactivity of analogous 1,4-dichlorophthalazines provides a strong predictive model for its behavior. For instance, the reaction of 1,4-dichlorophthalazine with various nucleophiles can be controlled to achieve monosubstitution.

This regioselectivity is often influenced by the electronic environment of the C1 and C4 positions. In the case of this compound, the fluorine atom at the 6-position exerts an electron-withdrawing effect that influences the electrophilicity of the carbon atoms attached to the chlorine atoms. Nucleophilic aromatic substitution (SNAr) reactions are the primary mechanism for this transformation. youtube.comyoutube.comnih.govlibretexts.orgyoutube.com The reaction of 1-chloro-4-(2´-thienyl)-phthalazine with various amines to yield 1-(alkyl)arylamino-4-(2´-thienyl)-phthalazines demonstrates the feasibility of selective substitution at the C1 position. mdpi.org

A general approach involves reacting this compound with one equivalent of a nucleophile at a controlled temperature. Common nucleophiles include amines, thiols, and alcohols. The product of this reaction, a 1-chloro-4-substituted-6-fluorophthalazine, retains a reactive chlorine atom for subsequent functionalization.

Table 1: Representative Monosubstitution Reactions on Dichlorophthalazine Scaffolds

| Starting Material | Nucleophile | Product | Reference |

| 1,4-Dichlorophthalazine | Thienyllithium | 1-Chloro-4-(2´-thienyl)-phthalazine | mdpi.org |

| 1-Chloro-4-(2´-thienyl)-phthalazine | Piperidine | 1-Piperidinyl-4-(2´-thienyl)-phthalazine | mdpi.org |

| 1-Chloro-4-(2´-thienyl)-phthalazine | Various Arylamines | 1-(Alkyl)arylamino-4-(2´-thienyl)-phthalazines | mdpi.org |

| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Various Nucleophiles | Monosubstituted Phthalazine (B143731) Derivatives | researchgate.net |

Introduction of Amine and Heteroatom-Containing Moieties

The introduction of amine and other heteroatom-containing groups is a cornerstone of medicinal chemistry, often imparting crucial pharmacological properties. The chloro-substituents of this compound are prime sites for nucleophilic substitution by a wide range of amines and other heteroatom nucleophiles.

Studies on similar systems, such as 2,4-dichloroquinazolines, show that regioselective substitution at the C4 position is often favored. mdpi.com This preference is attributed to the electronic and steric factors governing the stability of the Meisenheimer intermediate formed during the SNAr reaction. libretexts.org For this compound, reactions with primary and secondary amines, hydrazines, and other nitrogen-based nucleophiles can be expected to proceed readily. For example, the synthesis of 1-anilino-4-(arylsulfanylmethyl)phthalazines was achieved by treating 1-chloro-4-substituted-phthalazines with substituted anilines. nih.gov

Furthermore, oxygen and sulfur nucleophiles, such as alkoxides, phenoxides, and thiols, can be employed to introduce ether and thioether linkages, respectively. These reactions significantly expand the chemical space accessible from the this compound starting material.

Functionalization for Advanced Molecular Architectures

Beyond simple substitution, the chlorine atoms of this compound are handles for more complex, carbon-carbon bond-forming reactions, enabling the construction of advanced molecular architectures. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard. sigmaaldrich.comyoutube.com

Reactions such as the Suzuki-Miyaura (using boronic acids or esters), Sonogashira (using terminal alkynes), Heck (using alkenes), and Buchwald-Hartwig (for C-N and C-O bond formation) couplings provide access to a vast array of substituted phthalazines. sigmaaldrich.com These reactions are typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of reaction conditions can often be tuned to achieve selective coupling at one or both chlorine positions. For instance, palladium-catalyzed cross-coupling reactions have been successfully applied to perfluoroarenes, demonstrating the feasibility of such transformations on electron-deficient aromatic systems. nih.govcapes.gov.br

These advanced functionalization strategies are critical for developing molecules with tailored electronic, photophysical, or biological properties.

Development of Phthalazine-Fused Heterocyclic Systems

The derivatization of this compound can be taken a step further to construct fused heterocyclic systems. By choosing bifunctional nucleophiles, intramolecular cyclization reactions can be induced, leading to the formation of novel polycyclic scaffolds.

A prominent example is the synthesis of triazolophthalazines. Reacting a monochloro-hydrazinylphthalazine intermediate with a suitable one-carbon synthon can lead to the formation of a fused triazole ring. For instance, 1-/2-substituted- mdpi.orgnih.govnih.govtriazolo[4,5-g]phthalazine-4,9-diones have been synthesized via a 1,3-dipolar cycloaddition reaction. nih.govresearchgate.net Similarly, the reaction of 1-hydrazinophthalazine derivatives can lead to the formation of 1,2,4-triazolo[3,4-a]phthalazines. nih.govresearchgate.net A variety of annelated phthalazine derivatives, including 1,2,4-triazolo[3,4-a]phthalazines and 1,2,4-triazino[3,4-a]phthalazines, have been synthesized from 1-chlorophthalazine (B19308) precursors. researchgate.net

The synthesis of pyrazolo[1,2-b]phthalazines has also been reported through multi-component reactions involving phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound. chemrevlett.com These strategies allow for the rapid construction of complex, nitrogen-rich heterocyclic systems with potential applications in materials science and medicinal chemistry.

Table 2: Examples of Phthalazine-Fused Heterocyclic Systems

| Fused System | Synthetic Precursor | Key Reaction Type | Reference(s) |

| mdpi.orgnih.govnih.govTriazolo[4,5-g]phthalazine-4,9-diones | Phthalazine-5,8-dione | 1,3-Dipolar Cycloaddition | nih.govresearchgate.net |

| 1,2,4-Triazolo[3,4-a]phthalazines | 1-Hydrazinophthalazine derivatives | Cyclocondensation | nih.govresearchgate.netresearchgate.net |

| Pyrazolo[1,2-b]phthalazines | Phthalhydrazide | Multi-component Reaction | chemrevlett.com |

Scaffold Hopping and Structural Modifications for Diversification

Scaffold hopping is a powerful design strategy in medicinal chemistry used to identify novel, structurally distinct molecules that retain the biological activity of a parent compound. nih.govnih.gov This approach involves replacing the core molecular framework—in this case, the phthalazine ring—with a different, often isosteric or bioisosteric, scaffold while maintaining key pharmacophoric features.

Starting from derivatives of this compound, one could envision replacing the phthalazine core with other bicyclic heteroaromatic systems like quinazoline, quinoxaline, or cinnoline. This strategy aims to improve properties such as potency, selectivity, or pharmacokinetic profiles. rsc.org For example, a scaffold-hopping approach was used to move from a pyrrolo[1,2-a]quinoxaline (B1220188) core to new PTP1B inhibitors. nih.gov Another study described scaffold hopping from isophthalates to pyrimidines, although this led to diminished binding affinity in that specific case. plos.org

Structural modifications can also involve more subtle changes, such as altering the substitution pattern on the phthalazine ring or introducing different functional groups at the 1- and 4-positions. These modifications, guided by structure-activity relationship (SAR) studies, are crucial for optimizing the properties of lead compounds.

Role As a Versatile Building Block in Organic Synthesis

Precursor in Heterocyclic Compound Libraries

There is no available scientific literature to support the use of 1,4-dichloro-6-fluorophthalazine as a precursor in the generation of heterocyclic compound libraries.

Intermediate in the Synthesis of Complex Molecules

No documented instances of this compound being used as an intermediate in the synthesis of complex molecules were found in the reviewed literature.

Application in Multicomponent Reactions

A review of the scientific literature did not yield any examples of this compound being utilized in multicomponent reactions.

Contribution to Novel Synthetic Methodologies

There is no evidence in the current body of scientific research to suggest that this compound has contributed to the development of novel synthetic methodologies.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,4-dichloro-6-fluorophthalazine at the electronic level. These methods provide a framework for predicting molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of phthalazine (B143731) derivatives. For this compound, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The positions of the chlorine and fluorine atoms on the phthalazine core significantly influence the electronic properties. The high electronegativity of these halogen atoms leads to a redistribution of electron density, creating electrophilic and nucleophilic sites across the molecule. The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity.

DFT calculations are also instrumental in predicting sites susceptible to nucleophilic or electrophilic attack. The MEP map visually represents the charge distribution, highlighting regions with positive (electron-poor) and negative (electron-rich) potential. For this compound, the areas around the halogen atoms and the nitrogen atoms of the pyridazine (B1198779) ring are of particular interest for predicting intermolecular interactions and reaction pathways.

In a related context, DFT calculations have been used to propose a mechanism for the N-chlorinative ring contraction of 1,4-dimethoxyphthalazines, which proceeds through a bicyclic intermediate. molaid.com This highlights the power of DFT in elucidating complex reaction mechanisms involving phthalazine cores.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, offer a high level of theory for studying reaction mechanisms. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energy profiles and transition state geometries.

For a molecule like this compound, ab initio calculations can be employed to study the mechanisms of nucleophilic substitution reactions at the chlorinated positions. These calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates, thereby providing a detailed, step-by-step understanding of how reactants are converted to products. For instance, such methods can clarify whether a substitution reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism and can determine the activation barriers for such processes.

Molecular Docking and Dynamics Simulations (If Applicable to Intermolecular Interactions)

While often associated with biological systems, molecular docking and dynamics simulations are also powerful tools for studying intermolecular interactions of this compound in other contexts, such as materials science or supramolecular chemistry.

Molecular docking could be used to predict the preferred binding orientation and affinity of this compound with other molecules or on a material surface. This is particularly relevant for understanding how it might interact with other organic molecules in co-crystals or with polymer chains in composite materials.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent or in a mixture with other compounds. MD can reveal information about intermolecular forces, such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the macroscopic properties of materials.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the characterization and identification of this compound. By calculating properties like NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, a theoretical spectrum can be generated and compared with experimental data.

DFT is commonly used for these predictions. For instance, calculating the vibrational frequencies can help assign the peaks in an experimental IR spectrum to specific molecular motions. Similarly, predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts can assist in the structural elucidation of the molecule and its derivatives. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, providing information about the electronic excitations within the molecule.

Conformation Analysis and Stereoelectronic Effects

The phthalazine ring system is largely planar, but the substituents can have preferred orientations that are governed by stereoelectronic effects. Conformation analysis of this compound, though seemingly straightforward due to its rigid core, involves understanding the subtle interplay between the electronic effects of the halogen substituents and the aromatic ring.

Computational methods can be used to perform a potential energy surface scan by rotating any flexible bonds, though in this specific molecule, such bonds are absent. However, the analysis can extend to its derivatives where flexible side chains might be introduced. Stereoelectronic effects, such as the influence of the electronegative fluorine and chlorine atoms on the geometry and reactivity of the molecule, can be quantified through computational analysis of bond lengths, bond angles, and dihedral angles.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Structural Features (Excluding Biological Activity Data)

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with a specific activity. While often used for biological activity, QSAR principles can be applied to predict various physicochemical properties based on structural features.

For this compound and its analogues, QSAR studies can be focused on predicting properties like solubility, melting point, or chromatographic retention times. This involves calculating a range of molecular descriptors, which are numerical representations of the molecule's structural and electronic features. These descriptors can include constitutional indices, topological indices, and quantum chemical parameters. By building a statistical model that links these descriptors to a property of interest for a series of related compounds, the model can then be used to predict that property for new, unsynthesized molecules.

For example, a QSAR model could be developed to predict the reactivity of substituted phthalazines in a particular reaction, using descriptors that quantify the electronic and steric effects of the substituents.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The current synthesis of 1,4-dichloro-6-fluorophthalazine likely relies on traditional methods that may involve harsh reagents and generate significant waste. A key area for future research is the development of more environmentally benign and sustainable synthetic pathways. This could involve exploring alternative chlorinating agents to replace phosphorus oxychloride (POCl3), which is commonly used in the synthesis of related dichlorophthalazines but is highly corrosive and produces hazardous byproducts. The investigation of solid-supported reagents or catalytic methods for chlorination could offer a greener alternative. Furthermore, optimizing reaction conditions to reduce solvent usage, energy consumption, and improve atom economy will be crucial. The principles of green chemistry, such as using renewable feedstocks for the initial synthesis of the phthalazine (B143731) core, should also be a long-term goal.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is primarily dictated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). While reactions with common nucleophiles like amines and alkoxides can be predicted, a systematic exploration of its reactivity with a broader range of nucleophiles is warranted. Investigating reactions with organometallic reagents, for instance, could lead to the formation of new carbon-carbon bonds and the introduction of diverse functionalities. Furthermore, the influence of the fluorine atom on the reactivity of the chloro substituents needs to be systematically studied. It is also important to explore the potential for metal-catalyzed cross-coupling reactions at the C-Cl bonds, which would significantly expand the synthetic utility of this scaffold. Uncovering unexpected reaction pathways or selectivities could lead to the discovery of novel molecular architectures with unique properties.

Design of Advanced Functional Materials Utilizing the Phthalazine Scaffold

The inherent photophysical properties of the phthalazine core, combined with the electronic influence of the halogen substituents, make this compound an attractive candidate for the development of advanced functional materials. Future research should focus on synthesizing derivatives with tailored electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine can enhance properties like electron affinity and photostability, which are desirable in these applications. nih.gov By strategically replacing the chlorine atoms with various functional groups, it may be possible to create novel dyes, sensors, or fluorescent probes. The rigid, planar structure of the phthalazine ring system is also conducive to forming ordered structures, which could be exploited in the design of liquid crystals or other self-assembling materials.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and easier scalability. journaljpri.com Future research should aim to develop a continuous flow process for the synthesis of this compound and its derivatives. This would be particularly beneficial for handling potentially hazardous reagents and for the precise control of exothermic reactions. researchgate.net An automated flow synthesis platform could enable high-throughput screening of reaction conditions and the rapid generation of a library of derivatives for biological or materials science applications. The integration of in-line analytical techniques would allow for real-time monitoring and optimization of the synthetic process. journaljpri.com

Computational Design of Next-Generation Analogues

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. researchgate.net Future research should leverage computational methods to design next-generation analogues of this compound with optimized properties for specific applications. DFT calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of novel derivatives before their synthesis, thus guiding experimental efforts. zenodo.orgnih.gov For example, computational screening could identify substituents that would fine-tune the electronic properties for better performance in an organic electronic device or enhance the binding affinity to a biological target. cam.ac.uk This in-silico design approach can accelerate the discovery of new functional molecules while reducing the experimental workload.

Addressing Regioselectivity and Stereoselectivity in Transformations

When reacting this compound with unsymmetrical nucleophiles or under conditions that can lead to multiple products, controlling regioselectivity and stereoselectivity is a significant challenge. The two chlorine atoms are in different chemical environments, and the fluorine substituent will influence their relative reactivity. Future research needs to systematically investigate the factors that govern the regioselectivity of nucleophilic substitution. This includes studying the effect of the nucleophile, solvent, temperature, and catalysts on the reaction outcome. For reactions that generate chiral centers, developing stereoselective methods will be crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. This could involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the transformations.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,4-Dichloro-6-fluorophthalazine with high purity and yield?

- Answer: Synthesis of halogenated aromatic compounds like this compound typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For NAS, reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., CuCl₂ for chlorine substitution) critically influence yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy: ¹⁹F NMR (for fluorine environment analysis) and ¹H/¹³C NMR to confirm substitution patterns.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M−Cl]⁻ fragments).

- X-ray Crystallography: To resolve ambiguities in stereochemistry or regioselectivity.

- HPLC-PDA: For purity assessment using a C18 column and UV detection at 254 nm .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Answer: Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid aqueous environments due to potential hydrolysis of chloro/fluoro substituents. Conduct stability tests under varying pH (4–9) and temperature (–20°C to 25°C) to establish shelf-life. Use gloveboxes for moisture-sensitive reactions .

Advanced Research Questions

Q. How can researchers elucidate the mechanistic pathways of substitution reactions involving this compound?

- Answer: Isotopic labeling (e.g., ¹⁸O or deuterated solvents) can track reaction intermediates. Computational methods (DFT calculations) predict activation energies and transition states for chlorine/fluorine substitution. Kinetic studies under controlled conditions (e.g., varying nucleophile concentration) help distinguish between SNAr (nucleophilic aromatic substitution) and radical mechanisms. Cross-coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts, with ligand selection (e.g., PPh₃ vs. Xantphos) impacting regioselectivity .

Q. How does the stability of this compound vary under oxidative/reductive conditions, and how can this be mitigated?

- Answer: Fluorine substituents enhance oxidative stability, but chlorine atoms are susceptible to reduction. Test stability using common oxidants (e.g., H₂O₂) and reductants (e.g., NaBH₄) in polar aprotic solvents. Mitigation strategies include adding stabilizing agents (e.g., BHT for radical scavenging) or modifying reaction pathways (e.g., using milder reducing agents like LiAlH(Ot-Bu)₃). Monitor degradation products via LC-MS .

Q. How should researchers address discrepancies in reported reaction yields or spectral data for this compound derivatives?

- Answer: Cross-validate data using orthogonal techniques:

- Reproducibility: Repeat experiments with standardized protocols (e.g., identical solvent batches, calibrated equipment).

- Spectral Libraries: Compare NMR/MS data with databases like Reaxys or PubChem.

- Peer Collaboration: Share raw data (e.g., crystallographic .cif files) for independent verification.

Document all parameters (e.g., humidity, stirring rate) to identify confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.